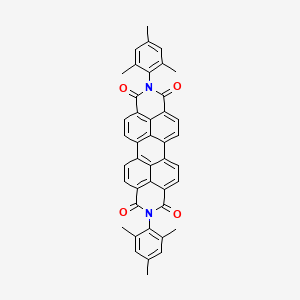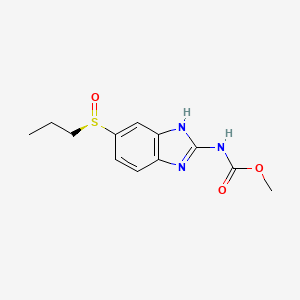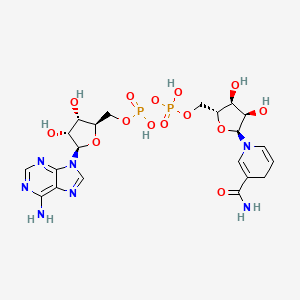
alpha-NADH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-NADH is a nicotinamide dinucleotide that is NADH in which the anomeric centre of the ribosyldihydronicotinamide moiety has alpha- rather than beta-configuration It is a conjugate acid of an alpha-NADH(2-).
Aplicaciones Científicas De Investigación
Role in Mitochondrial Oxidative Stress
Alpha-ketoglutarate dehydrogenase (alpha-KGDH) plays a key role in the Krebs' cycle and is an early target of oxidative stress. Studies show that alpha-KGDH can generate hydrogen peroxide (H2O2) and contribute to reactive oxygen species (ROS) in mitochondria. The NADH/NAD+ ratio is crucial in determining the rate of H2O2 production by alpha-KGDH, suggesting significant production of ROS not only in the respiratory chain but also in the Krebs' cycle under certain conditions (Tretter & Ádám‐Vizi, 2004); (Tretter & Ádám‐Vizi, 2005).
Implications in Neurodegeneration and Cancer
Mutations in genes encoding isocitrate dehydrogenase, which catalyzes the oxidative decarboxylation of isocitrate yielding alpha-ketoglutarate, have been identified in several neurodegenerative diseases and cancers like glioma and acute myeloid leukemia (AML). These mutations confer a gain of function to the enzymes, producing metabolites that have implications for diagnostic and therapeutic development (Dang, Jin, & Su, 2010).
Enzymatic Applications in Industry
Enzymes like lactate dehydrogenase (LDH) and formate dehydrogenase (FDH), which are related to NADH use and regeneration, are crucial in the pharmaceutical industry. LDH, for instance, catalyzes the interconversion of pyruvate and lactate using the NADH/NAD+ pair as a redox cofactor, which is key for producing chirally pure compounds in pharmaceuticals (Karagüler et al., 2007).
Metabolic Engineering in Microbial Systems
Manipulation of cofactors like NADH/NAD+ ratios has been shown to significantly affect metabolic flux and product distribution in microbial systems like Escherichia coli. This indicates the potential of cofactor manipulation as a tool for metabolic engineering to achieve specific metabolic goals (San et al., 2002).
Role in Bioenergetic Research
NADH autofluorescence has been proposed as a marker of cellular redox state and mitochondrial function. The distinction of different pools of NADH within cells offers insights into cellular bioenergetics and mitochondrial function, though technical improvements are needed for its widespread application in research (Schaefer et al., 2018).
Applications in Molecular Sensing and Diagnostics
Advancements in molecular sensing techniques have enabled the simultaneous recognition and detection of NAD+ and NADH at the single-molecule level. This is crucial for biochemistry research and molecular diagnosis, highlighting the potential of NADH/NAD+ in developing novel biosensors (Liu et al., 2021).
Propiedades
Fórmula molecular |
C21H29N7O14P2 |
|---|---|
Peso molecular |
665.4 g/mol |
Nombre IUPAC |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5S)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C21H29N7O14P2/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33/h1,3-4,7-8,10-11,13-16,20-21,29-32H,2,5-6H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,24,25)/t10-,11-,13-,14-,15-,16-,20+,21-/m1/s1 |
Clave InChI |
BOPGDPNILDQYTO-OPDHFMQKSA-N |
SMILES isomérico |
C1C=CN(C=C1C(=O)N)[C@@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O |
SMILES |
C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O |
SMILES canónico |
C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-hydroxy-4-methyl-7-(2-methylpropyl)-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B1253584.png)

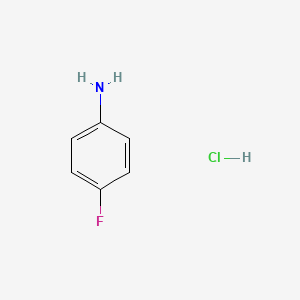

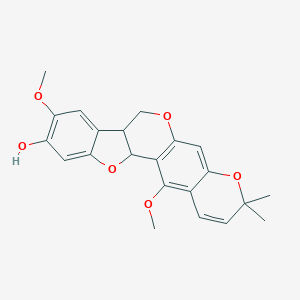
![3-[(2-Amino-2-phenylacetyl)amino]-2-methyl-4-oxoazetidine-1-sulfonic acid](/img/structure/B1253590.png)
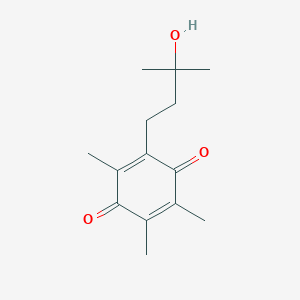

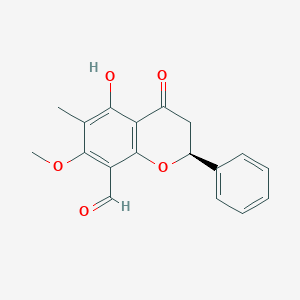
![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(3R,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one](/img/structure/B1253596.png)
![[(1R,2R,4R,6R,9R,10R,11R,12S,14R,15R,18R)-14-acetyloxy-6-(furan-3-yl)-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] (E)-2-methylbut-2-enoate](/img/structure/B1253597.png)
